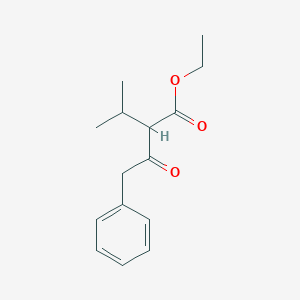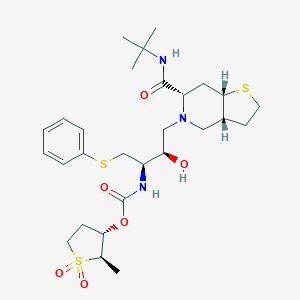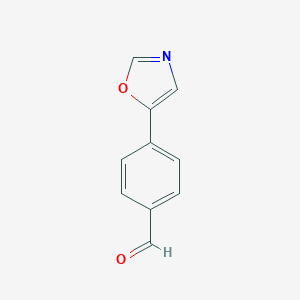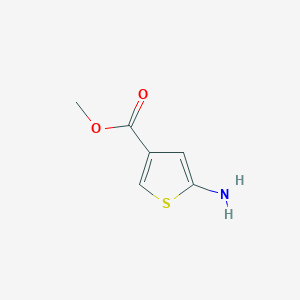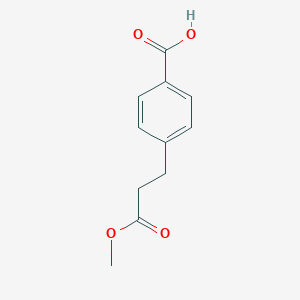
4-(3-Methoxy-3-oxopropyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid often involves condensation reactions, as demonstrated in the synthesis of related benzoic acid derivatives. For instance, the synthesis of 2-methoxy-benzoic acid derivatives involves condensation reactions with specific chlorides, characterized by 1H NMR and MS spectra, and detailed through crystal structure analysis by single-crystal X-ray diffraction (Zhao et al., 2010). Similarly, the synthesis of lanthanide 4-benzyloxy benzoates shows the influence of substituents on the luminescent properties of the compounds, indicating the importance of synthesis strategy on the functional attributes of the derivatives (S. Sivakumar et al., 2010).
Molecular Structure Analysis
The molecular structure of alkoxy-benzoic acids, including those similar to 4-(3-Methoxy-3-oxopropyl)benzoic acid, is influenced by their alkoxy substituents. The crystalline structure and packing arrangements of these compounds are significantly affected by hydrogen bonding and C–H⋯π interactions (Pablo A. Raffo et al., 2014).
Chemical Reactions and Properties
Selective para metalation reactions of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid highlight the reactivity of such molecules. The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation, facilitating further chemical transformations (Surajit Sinha et al., 2000).
Physical Properties Analysis
Investigations into the liquid crystalline behavior of benzoic acid derivatives, including methoxyazobenzene-containing compounds, reveal the impact of molecular design on physical properties. These studies emphasize the role of intermolecular hydrogen bonding and the design of molecular structure in determining the physical characteristics of these compounds (B. Bing, 2006).
Chemical Properties Analysis
The synthesis, characterization, and investigation of novel benzoic acid derivatives, such as those containing azo-benzene groups, provide insights into the chemical properties of these compounds. Spectroscopic techniques, including 1H and 13C NMR, UV–VIS, and IR spectroscopy, are utilized to explore the acid-base dissociation and azo-hydrazone tautomerism in solution, offering a comprehensive understanding of the chemical behavior of these molecules (T. Baul et al., 2009).
Scientific Research Applications
Salicylic acid (SA) derivatives, including 4-(3-Methoxy-3-oxopropyl)benzoic acid, have been extensively studied for their potential in various scientific applications. These compounds are known for their significant anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX). Despite the gastric toxicity induced by most salicylic acid derivative compounds, their affordability and additional benefits, such as preventing platelet aggregation, make them subjects of continuous research (Yudy Tjahjono et al., 2022).
Potential Applications Beyond Pharmacology
4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Their roles in modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases demonstrate their potential beyond traditional pharmacological applications. These compounds have shown promise in treating conditions such as diabetes, cardiovascular diseases, and cancer, and possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties (Cheemanapalli Srinivasulu et al., 2018).
Environmental and Ecotoxicological Considerations
The environmental fate and impact of 4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives, similar to other benzophenone compounds like BP-3, raise concerns about their ecological safety. Studies have identified these compounds in various environmental matrices, indicating their widespread distribution and potential ecological risks. The persistence and bioaccumulation potential of these derivatives necessitate a careful evaluation of their environmental impact, particularly in aquatic ecosystems (Sujin Kim & Kyungho Choi, 2014).
properties
IUPAC Name |
4-(3-methoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYXTBQUPCLKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxopropyl)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

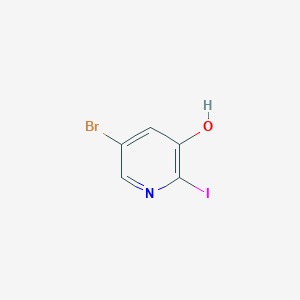
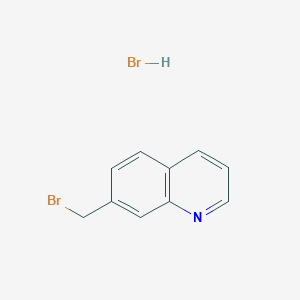
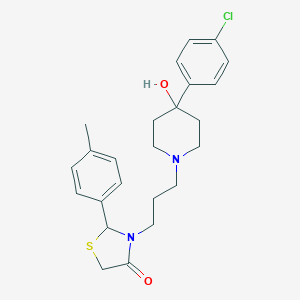
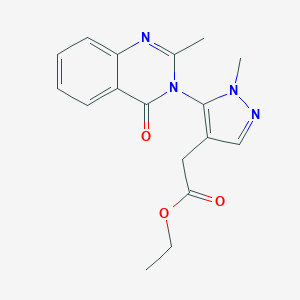
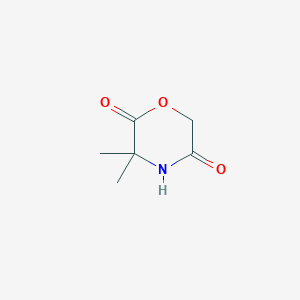
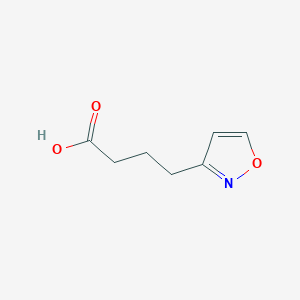
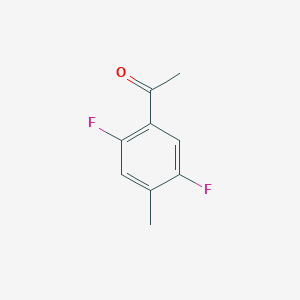
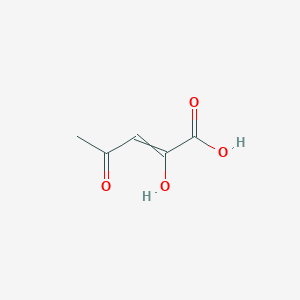
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
